

Identifying and characterizing (R)-Azelnidipine synthesis impurities

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Compound of Interest

Compound Name: (R)-Azelnidipine

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Technical Support Center: (R)-Azelnidipine Synthesis Impurities

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of **(R)-Azelnidipine**.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What are the common types of impurities observed during the synthesis of **(R)-Azelnidipine**?

During the multi-step synthesis of Azelnidipine, several types of impurities can arise. These can be broadly categorized as process-related impurities and degradation products.^[1]

- Process-Related Impurities: These impurities originate from the manufacturing process and include:
 - Unreacted starting materials and intermediates: Residual amounts of precursors from the Hantzsch pyridine synthesis can be present in the final product.^[1]

- By-products of the synthesis: Side reactions can lead to the formation of unintended molecules.
- Positional Isomers: Impurities such as 2-Nitro and 4-Nitro Azelnidipine have been identified, which are isomers of the desired 3-nitrophenyl structure.^[2]
- Reagents and catalysts: Traces of reagents and catalysts used in the synthesis may also be present.
- Degradation Impurities: These impurities form due to the degradation of the Azelnidipine molecule under certain conditions. Common degradation pathways include:
 - Oxidation: The dihydropyridine ring of Azelnidipine is susceptible to oxidation, leading to the formation of the corresponding pyridine derivative, often referred to as Dehydro-Azelnidipine.^{[3][4][5]} This is a common impurity and metabolite.^{[3][4][5]}
 - Hydrolysis: The ester functional groups in Azelnidipine can undergo hydrolysis under acidic or alkaline conditions.^{[3][4]}
 - Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of dihydropyridine compounds.^[1]

2. I am observing an unknown peak in my HPLC chromatogram of a synthesized **(R)-Azelnidipine** batch. How can I identify it?

Identifying an unknown impurity requires a systematic approach involving chromatographic and spectroscopic techniques.

- Step 1: Mass Determination (LC-MS): The first step is to determine the mass-to-charge ratio (m/z) of the unknown peak using Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the molecular weight of the impurity.^[2]
- Step 2: Forced Degradation Studies: To understand if the impurity is a degradation product, perform forced degradation studies on a pure sample of **(R)-Azelnidipine** under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).^{[3][4][6]} If the unknown peak increases under a specific stress condition, it suggests the impurity is a product of that degradation pathway.

- Step 3: High-Resolution Mass Spectrometry (HRMS): For a more accurate mass determination and to deduce the elemental composition, use HRMS techniques like LC-QTOF-MS.
- Step 4: Structural Elucidation (NMR): If the impurity can be isolated in sufficient quantity, for example, through preparative HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy (^1H NMR, ^{13}C NMR, and 2D NMR) is a powerful tool for elucidating its complete chemical structure.^[2]
- Step 5: Comparison with Known Impurities: Compare the obtained mass and chromatographic retention time with those of known Azelnidipine impurities. Several impurities have been characterized in the literature.^{[2][7][8]}

3. My **(R)-Azelnidipine** sample is showing significant degradation under acidic conditions. What is the likely degradation product?

Azelnidipine is known to be susceptible to degradation in acidic environments.^{[3][4][6][9]} The primary degradation pathway under acidic conditions is the hydrolysis of the ester linkages at the 3 and 5 positions of the dihydropyridine ring.^{[3][4]} Therefore, the likely degradation products are the corresponding carboxylic acids.

4. How can I minimize the formation of the oxidative impurity, Dehydro-Azelnidipine?

The formation of Dehydro-Azelnidipine occurs through the aromatization of the 1,4-dihydropyridine ring.^{[3][4][5]} To minimize its formation:

- Protect from Light: Dihydropyridine compounds are sensitive to light. Conduct the synthesis and store the product in light-protected containers.
- Inert Atmosphere: Use an inert atmosphere (e.g., nitrogen or argon) during the reaction and purification steps to minimize contact with atmospheric oxygen.
- Control Temperature: Avoid excessive temperatures during synthesis and storage, as heat can promote oxidation.
- Avoid Oxidizing Agents: Ensure that all reagents and solvents are free from oxidizing contaminants.

Summary of Known (R)-Azelnidipine Impurities

The following table summarizes some of the known impurities of Azelnidipine that have been identified and characterized in the literature.

Impurity Name	Molecular Formula	Molecular Weight (g/mol)
Azelnidipine Stage-I para impurity	C ₁₄ H ₁₅ NO ₅	277.27
Azelnidipine Intermediate	C ₁₄ H ₁₅ NO ₅	277.27
4-Nitro Azelnidipine	C ₃₃ H ₃₄ N ₄ O ₆	582.65
2-Nitro Azelnidipine	C ₃₃ H ₃₄ N ₄ O ₆	582.65
Dehydro Azelnidipine	C ₃₃ H ₃₂ N ₄ O ₆	580.64
1-Benzhydrylazetidin-3-ol	C ₁₆ H ₁₇ NO	239.31

Note: This table is based on available public information and may not be exhaustive.[\[2\]](#)[\[10\]](#)

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This is a general method based on published literature for the separation of Azelnidipine and its impurities. Method optimization may be required for specific applications.

- Instrument: High-Performance Liquid Chromatography system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[\[11\]](#)
- Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of a buffer and an organic solvent. For example:
 - Mobile Phase A: Phosphate buffer (pH 3.0)[\[3\]](#)[\[4\]](#)
 - Mobile Phase B: Acetonitrile or Methanol[\[3\]](#)[\[4\]](#)[\[12\]](#)

- Example Gradient: Start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B.
- Flow Rate: Typically 1.0 mL/min.[3][4][11]
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 40°C).[12]
- Detection Wavelength: 256 nm.[3][4]
- Injection Volume: 10 µL.[12]

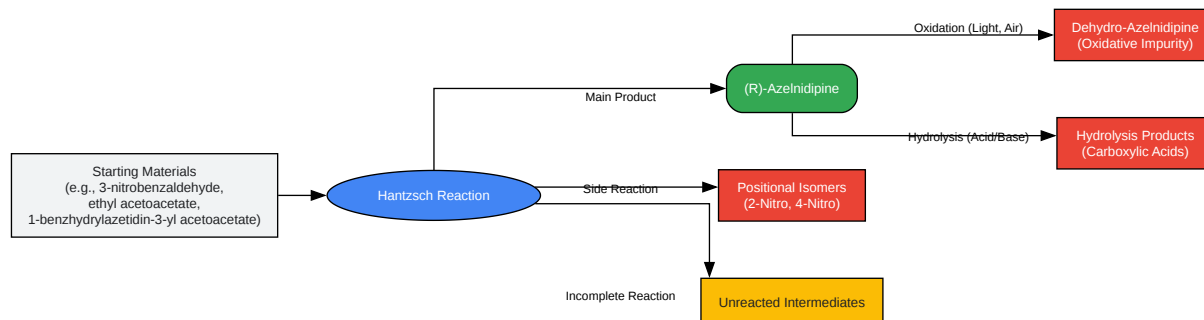
2. Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the stability of **(R)-Azelnidipine** and for identifying potential degradation products.[3]

- Acid Hydrolysis: Expose a solution of **(R)-Azelnidipine** to an acidic medium (e.g., 0.1 N HCl) and heat (e.g., 70°C) for a defined period.[3]
- Alkaline Hydrolysis: Expose a solution of **(R)-Azelnidipine** to a basic medium (e.g., 0.1 N NaOH) and heat (e.g., 70°C) for a defined period.[3]
- Oxidative Degradation: Treat a solution of **(R)-Azelnidipine** with an oxidizing agent (e.g., 3% v/v hydrogen peroxide) and keep it in the dark for a specified time.[3]
- Thermal Degradation: Expose the solid drug substance or a solution to elevated temperatures.
- Photolytic Degradation: Expose the drug substance (solid or in solution) to UV and visible light.
- Wet Heat Degradation: Reflux the drug in distilled water at an elevated temperature (e.g., 70°C).[3]

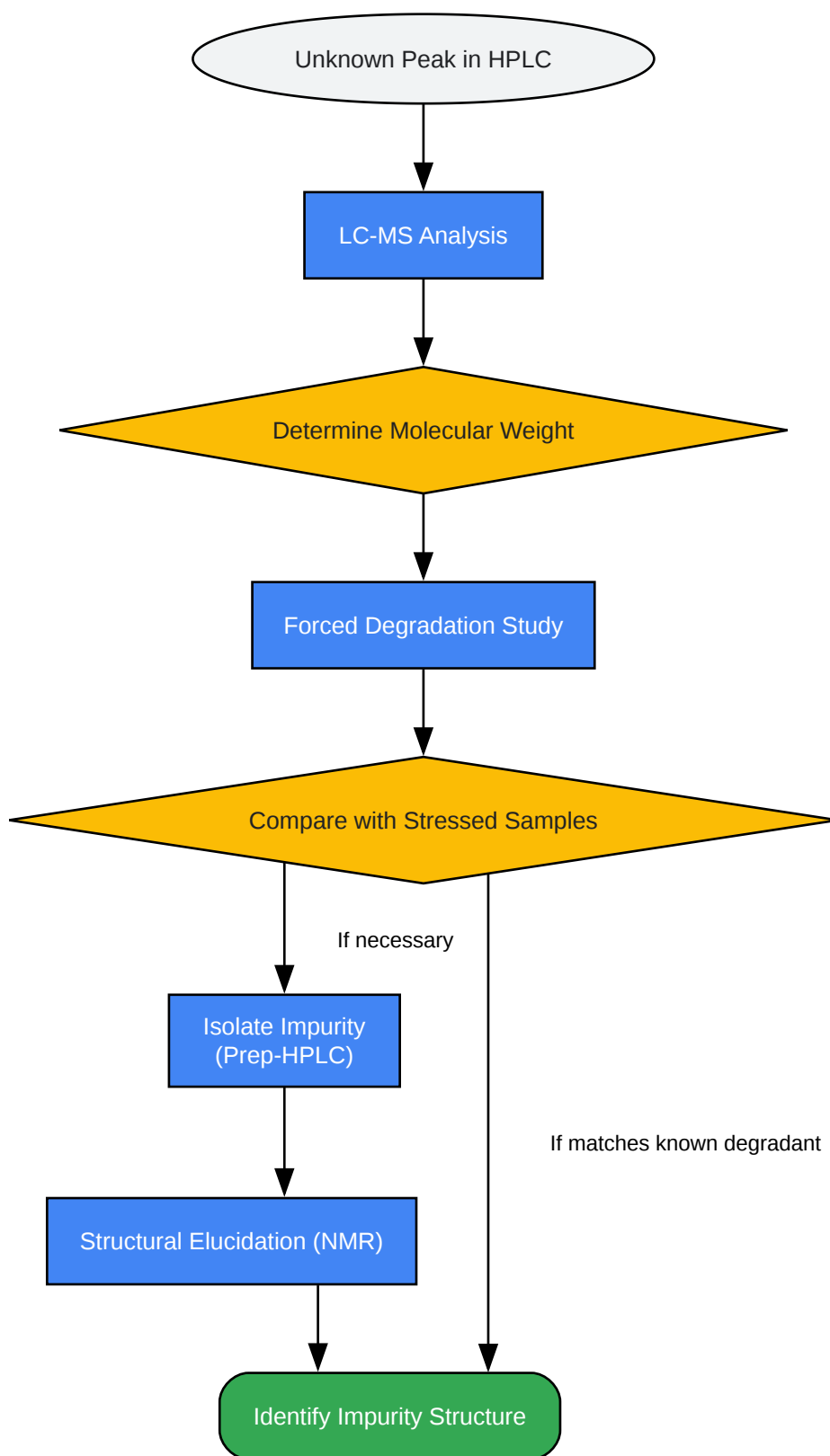
After exposure to the stress conditions, the samples are analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.

Visualizations



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Caption: Potential formation pathways of **(R)-Azelnidipine** synthesis impurities.



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